2-Methyl-2H-indazol-6-amine
Description
Overview of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon atoms. These structures are fundamental to the chemistry of life, forming the basis of essential biomolecules like nucleic acids (adenine, guanine, cytosine, and thymine) and many vitamins. nih.gov In the pharmaceutical industry, it is estimated that over 75% of FDA-approved drugs contain a nitrogen-based heterocyclic moiety. nih.gov This widespread use can be attributed to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the diversity of these heterocyclic systems allows for fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Importance of the Indazole Nucleus in Pharmaceutical Agents
The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. nih.gov Its unique structural and electronic properties make it a versatile scaffold for the development of new therapeutic agents. researchgate.net A number of FDA-approved drugs, such as Axitinib for renal cell cancer and Niraparib for ovarian cancer, feature the indazole core, highlighting its clinical importance. nih.gov
Structural Features of Indazole (Fused Pyrazole (B372694) and Benzene (B151609) Rings)
Indazole consists of a benzene ring fused to a pyrazole ring, with the chemical formula C₇H₆N₂. nih.gov This fusion of an electron-rich pyrazole ring with a stable benzene ring creates a unique electronic distribution and a planar, aromatic system. researchgate.net The presence of two adjacent nitrogen atoms in the five-membered ring is a key feature that influences its chemical reactivity and biological activity.
Tautomeric Forms of Indazole: 1H-Indazole and 2H-Indazole
A crucial aspect of indazole chemistry is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. nih.gov Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. In the case of indazole, the hydrogen atom can be attached to either of the two nitrogen atoms in the pyrazole ring. nih.gov This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov A third, less common tautomer, 3H-indazole, is non-aromatic and generally less stable. nih.gov
Extensive experimental and theoretical studies have established that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govmdpi.comrsc.org Computational calculations, such as MP2-6-31G**, indicate that 1H-indazole is more stable than 2H-indazole by approximately 3.6 to 4.46 kcal/mol. rsc.orgwuxibiology.comrsc.org This greater stability of the 1H form is attributed to its benzenoid character, which confers a higher degree of aromaticity compared to the ortho-quinoid nature of the 2H-indazole. nih.gov As a result, 1H-indazole is the predominant form in the gas phase and in solution. rsc.orgresearchgate.net
| Tautomer | Relative Stability (kcal/mol) | Aromatic Character |
| 1H-Indazole | More Stable (by ~3.6-4.5 kcal/mol) | Benzenoid (more aromatic) |
| 2H-Indazole | Less Stable | Ortho-quinoid (less aromatic) |
| 3H-Indazole | Least Stable | Non-aromatic |
The differentiation between 1H- and 2H-indazole tautomers can be reliably achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronic environments of the two tautomers result in significant differences in their ¹H and ¹³C NMR spectra. acs.org
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of the N-H proton. acs.org For instance, the chemical shift of the C3 carbon can be particularly informative. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are decisive in elucidating the precise structure of N-substituted indazole regioisomers. dergipark.org.tr For example, in an HMBC experiment, correlations between the N1 or N2 proton and specific carbon atoms can definitively identify the site of substitution. dergipark.org.tr
Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives
The indazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of pharmacological activities. nih.gov This broad spectrum of activity underscores the importance of the indazole nucleus in drug discovery. researchgate.net
Some of the key therapeutic areas where indazole derivatives have shown promise include:
Anticancer: Many indazole-containing compounds have demonstrated potent antiproliferative and antitumor effects. researchgate.netnih.govlongdom.org
Anti-inflammatory: Derivatives such as benzydamine (B159093) are used for their anti-inflammatory properties. nih.govresearchgate.net
Antimicrobial and Antiparasitic: Indazole derivatives have been investigated for their activity against various bacteria, fungi, and parasites. mdpi.comnih.gov
Neurodegenerative Diseases: The scaffold has been explored for the treatment of neurodegenerative disorders. nih.gov
Vasodilator and Anti-aggregatory: Some derivatives exhibit vasorelaxant activity. nih.gov
Antiviral (including anti-HIV): The indazole nucleus has been incorporated into molecules with anti-HIV activity. mdpi.comresearchgate.net
This diverse range of biological activities highlights the adaptability of the indazole scaffold, allowing it to be tailored to interact with a multitude of biological targets. researchgate.netnih.gov
| Pharmacological Activity | Example or Therapeutic Area |
| Anticancer | Axitinib, Niraparib nih.gov |
| Anti-inflammatory | Benzydamine nih.govresearchgate.net |
| Antimicrobial | Antibacterial, antifungal mdpi.comnih.gov |
| Antiparasitic | Antiprotozoal nih.gov |
| Antiviral | Anti-HIV agents mdpi.comresearchgate.net |
| Central Nervous System | Neurodegenerative diseases nih.gov |
| Cardiovascular | Vasodilator, antiplatelet nih.gov |
Role of Indazole Derivatives as Privileged Scaffolds in Marketed and Clinical Drugs
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, often unrelated, biological targets. researchgate.netnih.gov This characteristic makes them highly valuable in the design of new therapeutic agents. The indazole nucleus is widely recognized as a privileged scaffold in medicinal chemistry, as evidenced by its presence in a variety of marketed drugs and clinical candidates. researchgate.netbenthamdirect.comnih.gov
The versatility of the indazole scaffold allows it to be decorated with different functional groups, leading to compounds with a broad spectrum of biological activities. nih.gov This structural adaptability has been exploited to develop drugs targeting a range of conditions. For instance, several FDA-approved drugs incorporate the indazole core, highlighting its clinical significance. pnrjournal.combldpharm.com
Below is an interactive data table showcasing some prominent examples of marketed drugs that feature the indazole scaffold.
The successful application of the indazole scaffold in these drugs underscores its importance as a privileged structure in modern drug discovery and development. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWLERQNFATHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343516 | |
| Record name | 2-Methyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50593-30-1 | |
| Record name | 2-Methyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-2-methyl-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization of 2 Methyl 2h Indazol 6 Amine
General Synthetic Strategies for 2H-Indazole Derivatives
The construction of the 2H-indazole ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity. acs.org
Reductive Cyclization Approaches
Reductive cyclization is a prominent method for synthesizing 2H-indazoles, often starting from ortho-nitro-substituted aromatic precursors. organic-chemistry.orgnih.gov A key example is the Cadogan reductive cyclization, which involves the deoxygenation of a nitro group to form a nitrene intermediate that subsequently cyclizes. nih.gov
A mild, one-pot variation of this method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, promoted by a reducing agent like tri-n-butylphosphine, to yield the 2H-indazole. acs.orgorganic-chemistry.org This approach is valued for its operational simplicity and efficiency, avoiding harsh conditions and the need to isolate intermediates. organic-chemistry.org The reaction is compatible with a diverse range of electronically varied ortho-nitrobenzaldehydes and both aromatic and aliphatic amines. organic-chemistry.orgthieme-connect.com
| Reactants | Reducing Agent | Solvent | Temperature | Outcome |
| o-Nitrobenzaldehydes, Anilines/Aliphatic Amines | Tri-n-butylphosphine | i-PrOH | 80°C | Structurally diverse 2H-indazoles in moderate to excellent yields organic-chemistry.org |
| o-Nitrobenzylidene amines | MoO2Cl2(dmf)2 / Ph3P | - (Microwave) | - | 2-Aryl-2H-indazoles in good yields organic-chemistry.org |
Transition Metal-Catalyzed Methods
Transition metal catalysis offers powerful and versatile routes to 2H-indazoles, often enabling C-H activation and annulation strategies. researchgate.netnih.gov Catalysts based on palladium, rhodium, and copper are frequently employed. organic-chemistry.orgnih.gov
Palladium-catalyzed reactions, for instance, can facilitate the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org Rhodium catalysts are effective in the [4+1] annulation of azoxy compounds with diazoesters and the reaction of azobenzenes with aldehydes. nih.gov Copper-catalyzed methods include one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, which are notable for their efficiency in forming both C-N and N-N bonds. organic-chemistry.org
| Catalyst System | Reactants | Reaction Type | Outcome |
| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | Various 2-aryl-2H-indazoles organic-chemistry.org |
| Rhodium(III) / AgSbF6 | Azoxy compounds, Diazoesters | [4+1] Annulation | 3-Acyl-2H-indazoles nih.gov |
| Copper(I) oxide nanoparticles | 2-Bromobenzaldehydes, Primary amines, Sodium azide | One-pot Three-component | 2H-Indazole derivatives organic-chemistry.orgacs.org |
Acid-Base Catalyzed Approaches
Acid and base catalysis can be utilized in reactions like the Davis-Beirut reaction, which provides an efficient pathway to 2H-indazoles from o-nitrosobenzaldehydes and primary amines. nih.gov The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate, which undergoes a heterocyclization to form the N-N bond. nih.gov Base-catalyzed tandem reactions have also been developed, converting N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions, which can then be deoxygenated to the corresponding 2H-indazoles. nih.govacs.org Another strategy involves the base-catalyzed C-H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes. rsc.org
Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For 2H-indazole synthesis, this includes the use of sustainable catalysts and solvents. acs.orgnih.gov One such approach employs copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov This method utilizes polyethylene (B3416737) glycol (PEG) as a green solvent and operates under ligand-free conditions. organic-chemistry.orgacs.org Visible-light-promoted methods are also emerging as a green alternative, enabling the synthesis of 2H-indazoles without the need for transition metals. frontiersin.orgnih.gov Microwave-assisted, catalyst-free, and solvent-free approaches further contribute to the portfolio of green synthetic strategies. rsc.org
Specific Synthetic Routes to 2-Methyl-2H-indazol-6-amine and Related Precursors
The synthesis of this compound can be accomplished through various routes, often involving the reduction of a corresponding nitro-indazole precursor. ontosight.ai A common strategy starts with 3-methyl-6-nitro-1H-indazole. preprints.orgmdpi.com
One reported pathway involves a sequence of reduction and methylation steps. The initial reduction of 3-methyl-6-nitro-1H-indazole yields 3-methyl-1H-indazol-6-amine. preprints.orgresearchgate.net This is followed by methylation reactions to introduce the methyl group at the N2 position and on the amino group. preprints.orgmdpi.com An alternative sequence involves the N2-methylation of the indazole ring first, followed by the reduction of the nitro group. mdpi.com
Synthesis from 2-nitrobenzonitriles
One of the documented routes to indazole derivatives involves the use of 2-nitrobenzonitriles as starting materials. A two-step sequence can be employed, which includes a trimethylaluminium-mediated conversion to generate substituted benzamidines. nih.gov This is followed by an organophosphorus-mediated reductive cyclization and subsequent N-N bond formation to construct 3-amino-2H-indazoles. nih.gov While this method highlights a pathway to the indazole core, further specific modifications would be necessary to yield this compound.
Multi-step Synthesis from 3-methyl-6-nitro-1H-indazole
The initial step in this synthesis is the reduction of the nitro group at the C6 position of 3-methyl-6-nitro-1H-indazole to form an aniline (B41778) functional group. mdpi.compreprints.orgresearchgate.netresearchgate.netchemicalbook.com A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl). mdpi.compreprints.orgresearchgate.netresearchgate.netchemicalbook.com This reaction is typically carried out at a low temperature, initially around 0°C, and then allowed to warm to room temperature. mdpi.compreprints.orgresearchgate.netchemicalbook.com The use of ethyl acetate (B1210297) as a solvent has been noted for its low cost and simple handling. mdpi.compreprints.orgresearchgate.net The resulting product, 3-methyl-1H-indazol-6-amine, can be isolated in high yield, with reports of up to 87-92%. mdpi.comchemicalbook.com The product is often obtained as its HCl salt, which can then be neutralized to the free aniline. mdpi.comchemicalbook.com
Table 1: Optimization of Nitro Group Reduction
| Molar Ratio (SnCl₂ : Substrate) | Yield (%) | Reference |
| 4:1 | 87 | mdpi.com |
Following the reduction of the nitro group, the resulting aniline (3-methyl-1H-indazol-6-amine) undergoes reductive amination. mdpi.compreprints.orgresearchgate.netresearchgate.netmasterorganicchemistry.com This step introduces a methyl group to the newly formed amino group. mdpi.compreprints.orgresearchgate.netresearchgate.net The reaction is typically carried out by treating the aniline with formaldehyde (B43269) in the presence of a reducing agent. mdpi.compreprints.orgresearchgate.netresearchgate.netmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. mdpi.compreprints.orgresearchgate.netrroij.com The reaction conditions, including the choice of base catalyst, have been optimized to improve yield and reaction time. mdpi.compreprints.org Organic bases like sodium methoxide (B1231860) (CH₃ONa) have been shown to be more efficient than inorganic bases. mdpi.compreprints.org This step can yield N,3-dimethyl-1H-indazol-6-amine in yields as high as 87%. mdpi.compreprints.orgresearchgate.net
Table 2: Effect of Base Catalyst on Reductive Amination
| Base Catalyst | Yield (%) | Reference |
| CH₃ONa | 87 | mdpi.compreprints.org |
| t-BuOK | 79 | mdpi.compreprints.org |
| K₂CO₃ | Lower efficiency | mdpi.compreprints.org |
| Na₂CO₃ | Lower efficiency | mdpi.compreprints.org |
The final key step is the selective methylation at the N2 position of the indazole ring. mdpi.compreprints.orgresearchgate.netresearchgate.netconnectjournals.com Trimethyl orthoformate (TMOF) has been identified as an effective methylating agent for this transformation, particularly in the presence of an acid catalyst. mdpi.compreprints.orgresearchgate.netrroij.comconnectjournals.com This reaction is crucial for obtaining the desired 2-methyl-2H-indazole isomer. The regioselectivity of indazole alkylation is a known challenge, as methylation can occur at either the N1 or N2 position. mdpi.comconnectjournals.comresearchgate.net
The choice of acid catalyst has a significant impact on the regioselectivity of the N-methylation. It has been found that conducting the reaction with trimethyl orthoformate in the presence of concentrated sulfuric acid (H₂SO₄) favors the formation of the N2-methylated product. mdpi.compreprints.orgresearchgate.netconnectjournals.com The proposed mechanism suggests that in an acidic medium, the indazole is protonated, which directs the methylation to the N2 position. connectjournals.com The use of sulfuric acid as the sole catalyst is important, as other acids like polyphosphoric acid or a mixture of p-toluenesulfonic acid and sulfuric acid have been reported to lead to unknown products. mdpi.compreprints.org This selective N2-methylation can achieve yields of around 73%.
Interestingly, during the N2-methylation step of N,3-dimethyl-1H-indazol-6-amine with trimethyl orthoformate and sulfuric acid, the formation of a novel byproduct, N,N,2,3-tetramethyl-2H-indazol-6-amine, has been reported. mdpi.compreprints.orgresearchgate.netresearchgate.net This suggests that under the reaction conditions, methylation can also occur at the exocyclic nitrogen of the amino group, leading to a tertiary amine. mdpi.compreprints.orgresearchgate.netresearchgate.net This byproduct was isolated and characterized, highlighting a competing reaction pathway. mdpi.compreprints.orgresearchgate.netresearchgate.net The formation of this byproduct underscores the complexity of the reaction and the need for careful control of conditions to maximize the yield of the desired N,2,3-trimethyl-2H-indazol-6-amine. mdpi.compreprints.org
Selective N2-Methylation on the Indazole Ring (e.g., using Trimethyl Orthoformate)
Derivatization Strategies Utilizing the Amine Functionality at Position 6
The primary amino group at position 6 of the 2-methyl-2H-indazole core is a versatile handle for synthetic transformations. Its nucleophilic character allows for the introduction of various substituents, leading to the creation of amides, ureas, and more complex heterocyclic systems. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent molecule.
Reductive amination is a widely employed method for forming carbon-nitrogen bonds. The process involves the initial reaction of the amine group of this compound with a ketone or an aldehyde to form an intermediate imine (or Schiff base). libretexts.orglibretexts.org This imine is typically not isolated but is reduced in situ to the corresponding secondary or tertiary amine. The pH must be carefully controlled during this reaction; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org
A notable example is the reductive amination with formaldehyde to introduce a methyl group onto the amine. In one synthetic approach, 2,3-dimethyl-2H-indazol-6-amine is reacted with paraformaldehyde in methanol (B129727), followed by reduction with sodium borohydride (NaBH₄). This specific transformation is a key step in the synthesis of N,2,3-trimethyl-2H-indazol-6-amine, a critical intermediate for the multi-targeted tyrosine kinase inhibitor, pazopanib (B1684535). mdpi.compreprints.org The yield of this reaction can be significantly influenced by reaction conditions, with scaled-up processes achieving yields as high as 81.6%.
Table 1: Reductive Amination of 2,3-dimethyl-2H-indazol-6-amine
| Reactants | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2,3-dimethyl-2H-indazol-6-amine, Paraformaldehyde | Sodium borohydride (NaBH₄), Methanol | N,2,3-trimethyl-2H-indazol-6-amine | 37.1% - 81.6% | |
| 3-Methyl-1H-indazol-6-amine, Formaldehyde | Not specified, basic conditions | N,3-Dimethyl-1H-indazol-6-amine | 87% | mdpi.comresearchgate.net |
A significant derivatization strategy for this compound and its analogues involves coupling with pyrimidine (B1678525) moieties. This creates a class of compounds that are central to the structure of several kinase inhibitors.
The condensation of the amine group of an indazole with 2,4-dichloropyrimidine (B19661) is a cornerstone reaction in the synthesis of pazopanib and related structures. newdrugapprovals.orgjustia.com The reaction typically involves nucleophilic aromatic substitution, where the amine at position 6 of the indazole attacks the more reactive C4 position of the 2,4-dichloropyrimidine.
This reaction is generally carried out in the presence of a base, such as sodium bicarbonate (NaHCO₃), in an alcoholic solvent like methanol or ethanol. newdrugapprovals.orgjustia.com To enhance reaction efficiency and purity, phase transfer catalysts like tetrabutylammonium (B224687) bromide have been employed, which can reduce reaction times from 24 hours to 4-6 hours. newdrugapprovals.org The specific conditions, including the particle size of the base, can be optimized to control the pH and reaction time, thereby maximizing the yield of the desired N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine intermediate. justia.com
Table 2: Condensation of Dimethyl-2H-indazol-6-amine with 2,4-Dichloropyrimidine
| Indazole Reactant | Solvent | Base | Catalyst/Additive | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2,3-dimethyl-2H-indazol-6-amine | Methanol | Sodium Bicarbonate | Tetrabutylammonium Bromide | 86.7% | newdrugapprovals.orgresearchgate.net |
| 2,3-dimethyl-2H-indazol-6-amine | Industrial Methylated Spirit | Sodium Bicarbonate (specific particle size) | None | Not specified | justia.com |
| 2,3-dimethyl-2H-indazol-6-amine | Methanol | Sodium Bicarbonate | None | Not specified | newdrugapprovals.org |
Following the condensation with a pyrimidine, the resulting secondary amine can be further functionalized. A common subsequent step is N-methylation, which converts the secondary amine bridge into a tertiary amine. semanticscholar.org This transformation is synthetically important for creating final drug targets like pazopanib. researchgate.net
The methylation is typically achieved using a methylating agent such as methyl iodide (MeI) in the presence of a base. newdrugapprovals.orgjustia.com The choice of base and solvent is critical for the reaction's success. Strong bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) are often effective. google.com Research has shown that using cesium carbonate can lead to high yields (86.7%), whereas substituting it with a more cost-effective but weaker base like sodium hydroxide (B78521) (NaOH) can result in lower yields (65.3%) due to incomplete reaction.
The amine functionality at position 6 can also be converted into a urea (B33335) or thiourea (B124793) group. nih.govorganic-chemistry.org This is another important derivatization pathway for generating compounds with potential biological activity. The synthesis of urea derivatives can be accomplished through several methods. A common approach involves the reaction of the amine with an isocyanate. organic-chemistry.org
Alternatively, a two-step, one-pot procedure can be used where the amine is first reacted with a phosgene (B1210022) equivalent, such as 4-nitrophenyl carbonochloridate, to form an activated carbamate (B1207046) intermediate. tandfonline.com This intermediate is then reacted with another amine to yield the final unsymmetrical urea. tandfonline.com In another method, coupling agents like 1,1'-Carbonyldiimidazole (CDI) are used to facilitate the reaction between the indazole amine and another amine or aniline derivative to directly form the urea linkage. google.com These methods have been applied to generate libraries of N-(2,3-dimethyl-2H-indazol-6-yl) urea compounds for biological screening. google.com
Formation of Substituted Pyrimidinyl Amine Derivatives
Isomeric Considerations in Synthesis: 1H- vs. 2H-Indazole Formation
A significant challenge in the synthesis and alkylation of indazoles is controlling the regioselectivity of substitution on the pyrazole (B372694) ring nitrogens (N1 vs. N2). nih.gov Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form. nih.govresearchgate.net Alkylation reactions, particularly under basic conditions, often yield a mixture of N1- and N2-alkylated isomers, which can be difficult to separate. researchgate.netrsc.org
The outcome of the methylation of a substituted indazole is highly dependent on the reaction conditions and the methylating agent used. mdpi.comresearchgate.net
Basic Conditions : Using reagents like dimethyl sulfate (B86663) in the presence of potassium hydroxide tends to produce a mixture of both N1- and N2-methylated products, sometimes in nearly equal proportions. researchgate.net
Neutral/Thermal Conditions : Heating with methyl iodide in a sealed tube has been reported to favor the N2-isomer, although yields may not be specified. researchgate.net This suggests that the N2-position is kinetically favored for alkylation. researchgate.net
Acidic Conditions : The use of trimethyl orthoformate in the presence of concentrated sulfuric acid has been shown to strongly favor the formation of the N2-methylated product. mdpi.compreprints.org This regioselectivity is crucial for efficiently synthesizing the desired 2-methyl-2H-indazole precursors.
The ability to direct alkylation to the N2 position is critical for the synthesis of compounds like this compound and its derivatives, as the isomeric identity of the indazole core is fundamental to the final molecule's structure and function. researchgate.net
Table 3: Regioselectivity in the Methylation of 6-Nitro-1H-indazole
| Methylating Agent | Conditions | N1-Isomer Yield | N2-Isomer Yield | Reference |
|---|---|---|---|---|
| Dimethyl Sulfate | KOH, 45°C | 42% | 44% | researchgate.net |
| Methyl Iodide | 100°C, sealed tube | Not reported | Regioselective | researchgate.net |
| Methyl Iodide | - | 10% | 50% | researchgate.net |
| Trimethyl Orthoformate | Conc. H₂SO₄ | Not reported | Favored product | mdpi.compreprints.org |
Biological Activity and Mechanisms of Action of 2 Methyl 2h Indazol 6 Amine Derivatives
Overview of Reported Biological Activities
Derivatives of 2-methyl-2H-indazol-6-amine have been the subject of extensive research, revealing a spectrum of biological effects. ontosight.ai The versatility of the indazole ring allows for substitutions that lead to compounds with significant therapeutic potential. nih.gov Among the most prominent activities reported for this class of compounds are anticancer, anti-inflammatory, and antimicrobial effects. nih.govontosight.ai
The indazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology research. researchgate.netrsc.org Derivatives of this compound have shown promising anti-proliferative activity against various human cancer cell lines. ontosight.airsc.org
Research into a series of 6-substituted aminoindazole derivatives identified compounds with potent anticancer effects. For instance, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine displayed significant anti-proliferative activity in human colorectal cancer cells (HCT116), with an IC₅₀ value of 0.4 µM. rsc.org This compound was also found to suppress the expression of the Indoleamine 2,3-dioxygenase 1 (IDO1) protein, an enzyme implicated in tumor immune evasion. rsc.org Further investigation revealed that its suppressive action on HCT116 cells was associated with cell cycle arrest at the G2/M phase. rsc.org
Another study focused on synthesizing and evaluating a series of indazole derivatives for their anticancer properties. rsc.org Compound 2f from this series demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org In breast cancer cells (4T1), this compound inhibited proliferation and colony formation, promoted apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2, and disrupted cell migration and invasion. rsc.org
Indazole derivatives are recognized for their anti-inflammatory potential. nih.govontosight.ai Infectious diseases are often linked with an inflammatory response, prompting research into dual-action agents. mdpi.comresearchgate.net A study involving the design of 2H-indazole derivatives, based on structures found in known anti-inflammatory compounds, evaluated their activity against human cyclooxygenase-2 (COX-2), a key enzyme in the inflammation process. mdpi.comresearchgate.net Several synthesized derivatives displayed in vitro inhibitory activity against COX-2, with computational docking studies suggesting a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.comresearchgate.net
The search for new antimicrobial agents has led researchers to explore various heterocyclic compounds, including indazole derivatives. nih.gov Research has shown that certain 2H-indazole derivatives possess activity against a range of pathogens. mdpi.comresearchgate.net In one study, a series of synthesized 2,3-diphenyl-2H-indazole derivatives were tested against selected intestinal and vaginal pathogens. mdpi.comresearchgate.net The results indicated that these compounds exhibited antiprotozoal activity, with some being significantly more potent than the reference drug metronidazole. mdpi.comresearchgate.net Furthermore, two of the derivatives showed in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.comresearchgate.net
Role of this compound as a Key Intermediate in Drug Synthesis (e.g., Pazopanib)
The this compound structure is a critical building block in the synthesis of complex pharmaceutical agents. Its most notable application is as a precursor to a key intermediate for the anticancer drug Pazopanib (B1684535). mdpi.compreprints.org While the direct intermediate that couples with the pyrimidine (B1678525) moiety to form Pazopanib is typically a more substituted version, such as N,2,3-trimethyl-2H-indazol-6-amine or N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine , the synthesis of these intermediates often starts from a simpler indazole core. rroij.comgoogle.comgoogle.com
The synthesis of Pazopanib can proceed through various routes, but a common strategy involves the initial preparation of a substituted indazole amine. mdpi.comrroij.com For example, a novel route for synthesizing N,2,3-trimethyl-2H-indazol-6-amine, a crucial building block for Pazopanib, starts from 3-methyl-6-nitro-1H-indazole. mdpi.com This multi-step process involves reduction of the nitro group to an amine and subsequent methylation steps to yield the final intermediate. mdpi.compreprints.org This highlights the foundational role of the amino-indazole scaffold in constructing the final, more complex intermediate required for the drug's synthesis.
Pazopanib is a potent, second-generation, multi-targeted tyrosine kinase inhibitor (TKI). nih.govnih.gov Its primary mechanism of action involves blocking key signaling pathways implicated in tumor growth and angiogenesis, the process of forming new blood vessels that tumors need to survive and expand. wikipedia.orgcancerresearchuk.org By competing with adenosine (B11128) triphosphate (ATP) for binding to the intracellular domain of various tyrosine kinase receptors, Pazopanib effectively inhibits their activation. nih.gov This blockade disrupts downstream signaling cascades that promote cell proliferation and angiogenesis. pnas.org Pazopanib targets a range of receptors, including those for vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and others, making it a multi-kinase inhibitor. nih.govoncologynurseadvisor.com
A central aspect of Pazopanib's antiangiogenic effect is its potent inhibition of the vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and VEGFR-3. nih.govoncologynurseadvisor.comnih.gov These receptors, particularly VEGFR-2, play a fundamental role in mediating the signaling pathways that initiate and promote angiogenesis. nih.govpnas.org Pazopanib was discovered during the screening of compounds that could suppress VEGFR-2 activity. nih.gov
Data sourced from multiple studies. selleckchem.comaltmeyers.org
Mechanism of Action of Pazopanib as a Tyrosine Kinase Inhibitor
Inhibition of Platelet-Derived Growth Factor Receptors (PDGFR-α, -β)
Derivatives of this compound are integral to the development of multi-targeted tyrosine kinase inhibitors. One of the most prominent examples is Pazopanib, which incorporates a 2,3-dimethyl-2H-indazol-6-amine moiety. Pazopanib is a potent inhibitor of both PDGFR-α and PDGFR-β. mdpi.com The mechanism of action involves the drug binding to the ATP-binding pocket of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and migration. researchgate.net
The inhibitory activity of Pazopanib and its derivatives against PDGFR is a key component of their anti-cancer effects. researchgate.net For instance, a series of novel Pazopanib derivatives demonstrated significant inhibitory activity against not only VEGFR-2 but also PDGFR-α. researchgate.net This dual inhibition is crucial for disrupting tumor growth and the formation of the tumor microenvironment.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Derivatives of this compound, particularly Pazopanib, are potent inhibitors of angiogenesis. google.comnewdrugapprovals.org This inhibition is primarily achieved through the blockade of Vascular Endothelial Growth Factor Receptors (VEGFRs), including VEGFR-1, VEGFR-2, and VEGFR-3. mdpi.com By inhibiting these receptors, Pazopanib effectively disrupts the VEGF signaling pathway, which is a central regulator of angiogenesis. acs.orggoogle.com
Application in Renal Cell Carcinoma and Soft Tissue Sarcoma
The potent anti-angiogenic and anti-proliferative activities of this compound derivatives have translated into significant clinical applications. Pazopanib is an approved treatment for advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS). researchgate.net Its efficacy in these cancers is largely attributed to its ability to inhibit multiple tyrosine kinases involved in tumor growth and angiogenesis, including VEGFRs and PDGFRs. newdrugapprovals.org
In patients with metastatic RCC, Pazopanib has demonstrated improved progression-free survival. Similarly, for patients with advanced STS, it has shown significant clinical benefit. researchgate.netnewdrugapprovals.org The therapeutic success of Pazopanib underscores the importance of the 2,3-dimethyl-2H-indazol-6-amine scaffold in the design of effective anti-cancer agents for these challenging malignancies.
Investigation of this compound Derivatives as Specific Enzyme Inhibitors
Beyond their role as receptor tyrosine kinase inhibitors, derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in cancer immune evasion, such as Indoleamine 2,3-dioxygenase 1 (IDO1).
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that plays a critical role in creating an immunosuppressive tumor microenvironment by catalyzing the degradation of the essential amino acid tryptophan. nih.govnih.govresearchgate.net The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, lead to the suppression of T-cell activity and the promotion of immune tolerance, allowing cancer cells to evade immune surveillance. nih.govresearchgate.net
The indazole scaffold, being a bioisostere of the indole (B1671886) ring of tryptophan, has been identified as a promising pharmacophore for the development of IDO1 inhibitors. nih.govrsc.org Researchers have designed and synthesized various this compound derivatives with the aim of targeting the active site of the IDO1 enzyme. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Studies for IDO1 Inhibition
Structure-activity relationship (SAR) studies have been crucial in optimizing the IDO1 inhibitory activity of this compound derivatives. These studies have revealed that the nature and position of substituents on the indazole ring significantly influence their potency.
For instance, a study on 6-substituted aminoindazole derivatives showed that the introduction of a methyl group at the C-3 position of the indazole ring was important for activity. rsc.org Further modifications at the 6-amino position led to the identification of potent compounds. Specifically, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ) exhibited potent anti-proliferative activity and was found to suppress IDO1 protein expression. rsc.orgrsc.org
Another study focusing on indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors highlighted the importance of substituents at the 6-position of the indole scaffold. sci-hub.se While this study did not directly involve this compound, the findings on the impact of 6-position substituents are relevant to the broader class of indazole-based inhibitors. sci-hub.se For example, the introduction of an acetamido or ethylamino group at the 6-position resulted in compounds with strong inhibitory activities against both IDO1 and TDO. sci-hub.se
The general consensus from SAR studies is that the indazole core interacts with the heme group and hydrophobic pockets within the IDO1 active site, while substituents can be modified to enhance binding affinity and selectivity. nih.govresearchgate.nettandfonline.com
Impact on Cell Cycle Arrest (e.g., G2/M arrest)
Several derivatives of this compound have been shown to induce cell cycle arrest, a key mechanism of their anti-cancer activity. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) was found to cause G2/M phase cell cycle arrest in human colorectal cancer cells (HCT116). researchgate.netrsc.orgrsc.org This arrest prevents the cells from entering mitosis, ultimately leading to a halt in proliferation.
Similarly, other N-[6-indazolyl]arylsulfonamide derivatives have also been reported to induce G2/M arrest in human tumor cell lines. nih.gov For example, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide demonstrated the ability to cause cell cycle arrest in the G2/M phase. researchgate.netnih.gov This effect is often, but not exclusively, associated with agents that interact with tubulin and the microtubule network. researchgate.netnih.gov
Suppression of IDO1 Protein Expression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression within the tumor microenvironment by catalyzing the first and rate-limiting step of tryptophan metabolism. rsc.org The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine (B1673888), inhibit T-cell proliferation and induce T-cell apoptosis, thereby allowing cancer cells to evade the immune system. rsc.org
A series of 6-substituted aminoindazole derivatives have been designed and synthesized as potential IDO1 inhibitors. rsc.orgresearchgate.net One notable derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (referred to as compound 36 in a 2020 study), has shown potent anti-proliferative activity in human colorectal cancer cells (HCT116). rsc.orgresearchgate.net This compound was found to significantly suppress the expression of the IDO1 protein in a concentration-dependent manner. rsc.org The suppressive activity of this compound in HCT116 cells was also linked to G2/M cell cycle arrest. rsc.orgresearchgate.net The mechanism of action involves interaction with IDO1, which in turn affects the kynurenine pathway, a critical pathway for regulating immune tolerance and tumor growth.
Table 1: Effect of Selected Aminoindazole Derivatives on IDO1 Expression
| Compound | Description | Effect on IDO1 Expression |
|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) | A 6-substituted aminoindazole derivative. | Remarkably suppressed IDO1 protein expression in HCT116 cells in a concentration-dependent manner. rsc.org |
| Compound 22 | A related 6-substituted aminoindazole derivative. | Suppressed IDO1 expression in HCT116 cells. rsc.org |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to abnormal cell proliferation. nih.govnih.gov Consequently, FLT3 has become a significant therapeutic target for AML. nih.gov Indazole-based compounds have been developed as potent FLT3 inhibitors.
A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were synthesized and evaluated as FLT3 inhibitors. nih.gov One of the most potent compounds from this series, designated 8r, which features an ethyl piperazine (B1678402) moiety, demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants (FLT3-ITD and FLT3-D835Y) with nanomolar IC50 values. nih.gov These type II FLT3 inhibitors showed particular potency against FLT3 mutants associated with drug resistance. nih.gov The development of these benzimidazole-indazole based inhibitors targeting mutant FLT3 kinases is a promising strategy for overcoming drug resistance in AML treatment. nih.gov
Table 2: Inhibitory Activity of Benzimidazole-Indazole Derivatives against FLT3 and its Mutants
| Compound | Target | IC50 (nM) |
|---|---|---|
| 8r | FLT3 | 41.6 nih.gov |
| FLT3-ITD (W51) | 22.8 nih.gov | |
| FLT3-TKD (D835Y) | 5.64 nih.gov | |
| 22f | FLT3 | 0.941 nih.gov |
| FLT3/D835Y | 0.199 nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.netmdpi.com This makes them attractive targets for anticancer drug development. Indazole derivatives have been patented and studied for their potential as CDK inhibitors. google.comgoogle.com
Research has led to the discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a novel, potent, and orally bioavailable CDK inhibitor with potential against hematological malignancies. researchgate.net CDK inhibitors based on the indazole scaffold have been shown to inhibit various CDK subtypes, including CDK1, CDK2, CDK4, CDK6, and CDK9, which are involved in both cell cycle progression and transcription regulation. researchgate.netmdpi.com For instance, CDK4/6 inhibitors can decrease the expression of FLT3 and PIM1, leading to cell cycle arrest and apoptosis in leukemic cells. mdpi.com
SARS-CoV-2 3CL Protease Inhibitors
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govwindows.net Structure-based drug design has led to the development of noncovalent, nonpeptidic SARS-CoV-2 3CLpro inhibitors based on an indazole scaffold. nih.govacs.org
In the optimization of a hit compound, replacing a P1' ligand with 6-chloro-2-methyl-2H-indazole resulted in a 90-fold improvement in enzymatic inhibitory activity. nih.govacs.org X-ray crystallography revealed that the 6-chloro-2-methyl-2H-indazole moiety fits into the S1' pocket of the protease, forming a hydrogen bond with the main-chain NH of Thr26 and making hydrophobic contact with Met49. nih.govacs.org This demonstrates the potential of the this compound framework in designing effective antiviral agents against COVID-19.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR studies have provided valuable insights into the influence of various substituents on their therapeutic potential. rsc.org
Importance of Substituents on the Indazole Ring
The indazole ring is a key structural motif, and substitutions on this ring system significantly impact the biological activity of the resulting derivatives. rsc.org In the context of IDO1 inhibition and anticancer activity, the introduction of a methyl group at the C-3 position of the indazole ring was found to confer potent toxicity against HCT116 colon cancer cells. rsc.org
Furthermore, the nature of the substituent at the 6-amino position is critical. For instance, the substitution of an aryl group in certain indazole derivatives resulted in better cytotoxicity compared to a cyclohexyl-substituted counterpart. rsc.org Specifically, an N-aromatic substitution on 6-aminoindazole derivatives led to considerable cytotoxicity against A549 (lung cancer) and SNU-638 (gastric cancer) cell lines. rsc.org
Influence of Methyl Groups and Other Substituents on Biological Activity
The presence and position of methyl groups on the indazole scaffold have a pronounced effect on the biological activity. rsc.org As mentioned, a methyl group at the C-3 position of the indazole ring enhances anti-proliferative activity. rsc.org The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which contains methyl groups at both the N-1 and C-3 positions, exhibited potent anticancer effects. rsc.orgresearchgate.net
SAR studies on 1H-indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. mdpi.com In the development of SARS-CoV-2 3CLpro inhibitors, the addition of a 6-chloro-2-methyl-2H-indazole moiety as a P1' ligand dramatically improved inhibitory activity. nih.govacs.org This highlights that while the core this compound structure is important, the specific combination and placement of various substituents, including methyl groups, halogens, and larger aromatic systems, are key determinants of the final biological profile and potency of the derivative. rsc.orgnih.govacs.org
Table 3: Summary of Structure-Activity Relationship (SAR) Findings
| Scaffold Position | Substituent | Influence on Biological Activity | Target |
|---|---|---|---|
| Indazole C-3 | Methyl group | Increased cytotoxicity against HCT116 cells. rsc.org | IDO1/Cancer |
| Indazole 6-amino | Aryl group | Better cytotoxicity than cyclohexyl substitution. rsc.org | Cancer |
| Indazole N-1 and C-3 | Dimethyl substitution | Potent anti-proliferative activity and IDO1 suppression. rsc.orgresearchgate.net | IDO1/Cancer |
| P1' position | 6-chloro-2-methyl-2H-indazole | 90-fold improvement in enzymatic inhibition. nih.govacs.org | SARS-CoV-2 3CLpro |
Impact of Different Substituents at Position 6
The nature of the substituent at the 6-position of the indazole ring plays a crucial role in modulating the biological activity of this compound derivatives. Structure-activity relationship (SAR) studies have demonstrated that this position is sensitive to the size, electronics, and functionality of the appended groups, significantly influencing the compound's potency and selectivity against various biological targets.
In the context of anti-cancer activity, the introduction of hydrophobic groups at the C6 position of the indazole scaffold has been a key strategy. rsc.org For instance, in a series of indazole derivatives designed as anti-cancer agents, the presence of substituted phenyl groups at this position was explored. rsc.org One of the most potent compounds identified, compound 2f , featured a specific substituted phenyl moiety at C6, which resulted in strong growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.org This highlights the importance of the C6 substituent in achieving potent anti-proliferative effects.
In a different therapeutic area, the development of CC-Chemokine Receptor 4 (CCR4) antagonists, it was found that only small groups were well-tolerated at the C5, C6, or C7 positions of the indazole ring, with analogues having substituents at the C6 position being preferred. acs.org This suggests that steric bulk at this position can be a determining factor for antagonist activity.
The following table summarizes the impact of different substituents at position 6 on the biological activity of indazole derivatives based on available research findings.
| Parent Scaffold | Substituent at Position 6 | Biological Target/Activity | Observed Impact | Reference |
| Indazole | Substituted Phenyl | Anti-cancer | Potent growth inhibitory activity against several cancer cell lines. | rsc.org |
| Indazole | Small groups | CCR4 Antagonist | Preferred for antagonist activity over larger groups. | acs.org |
| 1H-Indazole | Disubstituted groups (with position 4) | IDO1 Inhibition | Remarkable IDO1 inhibitory activities. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods have become indispensable tools in the study and development of this compound derivatives, providing insights into their electronic properties, reactivity, and interactions with biological macromolecules. These in silico approaches facilitate the rational design of new compounds with improved pharmacological profiles.
Prediction of Reactivity via Charge Distribution (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. arpgweb.comdoi.org By calculating properties such as partial charges on atoms and Fukui indices, DFT can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding chemical synthesis and understanding reaction mechanisms. beilstein-journals.orgnih.gov
DFT calculations have been employed to explore the regioselective alkylation of indazoles, a critical step in the synthesis of derivatives like this compound. beilstein-journals.orgnih.gov These studies analyze the N1- and N2-partial charges and Fukui indices to rationalize the observed product distributions under different reaction conditions. beilstein-journals.orgnih.gov For instance, NBO (Natural Bond Orbital) analyses can reveal the charge distribution and help explain why certain isomers are favored. beilstein-journals.orgnih.gov The energy difference between the 1H- and 2H-tautomers of indazole, which influences their relative stability and reactivity, can also be calculated using DFT. beilstein-journals.org Such calculations provide a theoretical foundation for the experimental observations in the synthesis of specifically substituted indazoles. arpgweb.com
Analysis of Lipophilicity and Other Molecular Descriptors (e.g., LogP, TPSA)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are crucial molecular descriptors that influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME). pnrjournal.com Computational tools are widely used to predict these properties for novel compounds.
For indazole-based compounds, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are frequently performed. pnrjournal.comresearchgate.net These predictions assess drug-likeness based on criteria such as Lipinski's Rule of Five, which includes LogP values. pnrjournal.com For example, studies have shown that for a series of newly designed indazole derivatives, the calculated WLOGp values were less than 5, indicating a low toxicity level. pnrjournal.com The TPSA is another important descriptor, with values typically needing to be below 140 Ų for good oral bioavailability. pnrjournal.com These computational analyses help in the early-stage filtering of compounds with potentially poor pharmacokinetic profiles, thereby streamlining the drug discovery process.
Prediction of P-glycoprotein Substrate Activity
P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance in cancer and affects the pharmacokinetics of many drugs. researchgate.netcsmres.co.uk Predicting whether a compound is a substrate or inhibitor of P-gp is crucial in drug development. nih.govnih.gov
Numerous computational models have been developed to predict P-gp substrate activity based on the chemical structure of a compound. researchgate.netcsmres.co.uk These models often use machine learning algorithms, such as Support Vector Machines (SVM), trained on large datasets of known P-gp substrates and non-substrates. irb.hr The models utilize various molecular descriptors, including 2D descriptors, to classify new compounds. irb.hr For instance, a study reported an SVM model with an accuracy of 86.7% in discriminating P-gp substrates on an independent test set. irb.hr For indazole derivatives, in silico tools can predict whether they are likely to be P-gp substrates. One study on indazole-based natural alkaloids predicted that most of the tested compounds, with one exception, were non-P-gp substrates. pnrjournal.com
Prediction of CYP1A2 Inhibition
Cytochrome P450 1A2 (CYP1A2) is a key enzyme involved in the metabolism of numerous drugs. nih.gov Inhibition of CYP1A2 can lead to drug-drug interactions, so predicting the potential of a new chemical entity to inhibit this enzyme is an important part of preclinical safety assessment. nih.govnih.gov
Computational models, including quantitative structure-activity relationship (QSAR) and pharmacophore models, have been developed to predict CYP1A2 inhibition. nih.govmdpi.com These models identify key molecular features associated with CYP1A2 inhibition, such as the presence of a flat aromatic ring, a hydrogen bond acceptor, and a hydrophobic group. nih.gov In silico screening of compound libraries against these models can flag potential inhibitors early in the discovery pipeline. mdpi.com For example, a study on indazole-based natural alkaloids and a designed indazole compound predicted that some of them would inhibit CYP1A2, while others would be non-inhibitors. pnrjournal.com Another computational study on benzimidazole (B57391) derivatives also included predictions for CYP1A2 inhibition, with probabilities indicating the likelihood of a compound being an inhibitor. nih.gov
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govresearchgate.net This method is widely used to understand the mechanism of action of drug molecules and to guide the design of more potent and selective inhibitors.
For indazole derivatives, molecular docking studies have been instrumental in elucidating their interactions with various protein targets. tandfonline.comjmchemsci.com For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, docking studies of a benzimidazole derivative containing an indazole fragment revealed key hydrogen bonding interactions with the ATP binding site of the kinase. tandfonline.com Specifically, the amino hydrogen of the indazole formed a hydrogen bond with the amide oxygen of Cys694. tandfonline.com In another study, docking of novel indazole derivatives into the active site of the discoidin domain receptor 1 (DDR1) kinase identified crucial interactions with amino acid residues such as ASP784, LYS655, and MET699, which contributed to their high binding energies. nih.gov These detailed interaction maps from docking studies provide a structural basis for the observed biological activity and guide further optimization of the lead compounds. jmchemsci.com
Preclinical Research and Therapeutic Potential
Potential for Combination Therapies
The concept of combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.gov While specific studies on the use of 2-Methyl-2H-indazol-6-amine in combination therapies are not available, the broader class of indazole derivatives is being explored in this context.
Given that many indazole derivatives function as kinase inhibitors, a common strategy is to combine them with other anticancer agents that have different mechanisms of action. For example, an indazole-based PARP inhibitor might be combined with a DNA methyltransferase (DNMT) inhibitor. This approach has shown promise in preclinical models of acute myeloid leukemia and breast cancer, where the combination treatment increased cytotoxicity and decreased clonogenicity compared to single-agent therapy. mdedge.com
The potential for this compound in combination therapies would depend on its specific molecular target and mechanism of action. If it were found to inhibit a particular pathway, it could be rationally combined with drugs that target complementary or synergistic pathways.
Table 2: Examples of Potential Combination Strategies for Indazole Derivatives
| Indazole Derivative Class | Combination Agent | Rationale for Combination | Potential Cancer Type |
|---|---|---|---|
| PARP Inhibitor | DNMT Inhibitor | Enhance DNA damage and inhibit repair | Breast, Ovarian, AML |
| Kinase Inhibitor (e.g., VEGFR) | Chemotherapy | Inhibit angiogenesis and directly kill cancer cells | Colorectal, Lung |
Exploration of this compound Derivatives in Emerging Therapeutic Areas
The versatility of the indazole scaffold allows for the synthesis of a wide array of derivatives with potential applications beyond oncology. nih.gov While specific research on derivatives of this compound in emerging therapeutic areas is not well-documented, the broader indazole class has shown promise in areas such as neurodegenerative and inflammatory diseases.
Neurodegenerative Disorders: Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.commdpi.com Some benzimidazole (B57391) derivatives, which are structurally related to indazoles, have been shown to attenuate neuroinflammation and oxidative stress in preclinical models. mdpi.com This suggests that appropriately functionalized indazole derivatives could be explored for their neuroprotective effects. The exploration of this compound derivatives in this area would involve synthesizing analogs with properties suitable for crossing the blood-brain barrier and evaluating their efficacy in models of neurodegeneration.
Inflammatory Diseases: Indazole derivatives have also been investigated for their anti-inflammatory properties. nih.gov Some have been found to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines. nih.gov The development of this compound derivatives as anti-inflammatory agents would involve structural modifications to optimize their activity against specific inflammatory targets while minimizing potential side effects.
Table 3: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Potential Mechanism of Action | Example of a Relevant Biological Target |
|---|---|---|
| Neurodegenerative Diseases | Reduction of oxidative stress and neuroinflammation | Monoamine oxidase (MAO), Glycogen synthase kinase 3 (GSK-3) |
| Inflammatory Diseases | Inhibition of pro-inflammatory enzymes and cytokines | Cyclooxygenase-2 (COX-2), Tumor necrosis factor-alpha (TNF-α) |
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-2H-indazol-6-amine and its derivatives?
Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1: Reacting 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux (3 h), followed by ice-water quenching to precipitate the product .
- Route 2: Coupling this compound with 2,4-dichloropyrimidine in ethanol using NaHCO₃ as a base, followed by methanol recrystallization .
Key parameters include reaction time (3–5 h), solvent choice (ethanol, acetic acid), and stoichiometric ratios (1.0–1.1 equiv of reagents).
Q. How is the crystal structure of this compound derivatives determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
- Data Collection: Using instruments like Rigaku/MSC’s CrystalClear at low temperatures (e.g., 113 K) to minimize thermal motion .
- Structure Solution: Employing SHELXS97 for phase determination via direct methods .
- Refinement: Iterative refinement with SHELXL97, incorporating hydrogen bonding (N–H⋯O, O–H⋯N) and π-π interactions to model packing stability .
Critical metrics include R-factor (<0.04), wR-factor (<0.10), and data-to-parameter ratio (>16:1) .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies substituent environments, with characteristic shifts for aromatic protons (δ 7.4–8.3 ppm) and NH₂ groups (δ 6.7 ppm) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M + Na]⁺ peaks) and fragmentation patterns .
- Elemental Analysis: Validates purity by comparing experimental vs. theoretical C/H/N ratios .
Advanced Research Questions
Q. How can synthetic protocols for N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine be optimized for higher yields?
Methodological Answer: Optimization strategies include:
- Stoichiometry Adjustment: Using excess 2,4-dichloropyrimidine (1.14 equiv) to drive the reaction to completion .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Purification: Gradient recrystallization (methanol/ethyl acetate) improves purity, as described in . Post-synthetic analysis via HPLC can identify byproducts for further refinement.
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for indazole derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR-derived tautomeric forms with SC-XRD bond lengths (e.g., C–N vs. C=N distances) to resolve ambiguities .
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in static crystal structures .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies by simulating solution-phase vs. solid-state behavior .
Q. What structural modifications enhance the pharmacological activity of this compound derivatives?
Methodological Answer:
- Substitution Patterns: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the indazole 6-position improves metabolic stability .
- Heterocyclic Fusion: Pyrimidine or benzofuran moieties (as in pazopanib derivatives) enhance kinase inhibition by mimicking ATP’s adenine binding .
- Bioisosteric Replacement: Replacing NH₂ with bioisosteres like methylamide reduces off-target interactions while maintaining solubility .
Q. What challenges arise during crystallographic refinement of indazole derivatives, and how are they mitigated?
Methodological Answer:
- Disorder Modeling: Flexible substituents (e.g., methyl groups) require multi-conformational refinement using PART instructions in SHELXL .
- Hydrogen Bonding Networks: Difference Fourier maps (ΔF) identify missed H-bonds; isotropic refinement of O–H/N–H groups improves accuracy .
- Twinned Data: For twinned crystals, SHELXL’s TWIN/BASF commands correct intensity overlaps, validated by R₁/R₁ₐ metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
